molecular formula C13H14N2O B2839584 N-(2-Cyano-4-propylphenyl)prop-2-enamide CAS No. 2361641-48-5

N-(2-Cyano-4-propylphenyl)prop-2-enamide

Cat. No.: B2839584
CAS No.: 2361641-48-5
M. Wt: 214.268
InChI Key: AHJJNIAJWGFNJO-UHFFFAOYSA-N
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Description

N-(2-Cyano-4-propylphenyl)prop-2-enamide is a chemical building block of interest in medicinal chemistry and drug discovery. Compounds featuring an acrylamide moiety linked to a benzonitrile-substituted phenyl ring are frequently investigated as key intermediates in the synthesis of more complex molecules or as potential pharmacologically active agents. The acrylamide group is a versatile handle that can undergo various reactions, such as Michael additions, making it valuable for creating chemical libraries. The specific 2-cyano-4-propyl substitution pattern on the aniline ring suggests potential for targeting specific enzyme classes, though the exact mechanism of action and full research value for this particular compound require further experimental characterization. Researchers might explore its utility in developing kinase inhibitors or other small-molecule therapeutics, given that similar structural motifs are common in these fields. This product is strictly For Research Use Only.

Properties

IUPAC Name

N-(2-cyano-4-propylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-5-10-6-7-12(11(8-10)9-14)15-13(16)4-2/h4,6-8H,2-3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJJNIAJWGFNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)NC(=O)C=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyano-4-propylphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyano-4-propylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyano-4-propylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Cyano-4-propylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyano-4-propylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the prop-2-enamide moiety play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Core Structural Features

Cinnamanilides share a common prop-2-enamide scaffold but differ in substituents on the anilide ring. Key analogs and their substituent patterns include:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Biological Activity
N-(2-Cyano-4-propylphenyl)prop-2-enamide -CN (2), -CH₂CH₂CH₃ (4) C₁₃H₁₄N₂O 214.27 Inference required
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) -F (3), -CF₃ (4) C₁₆H₁₁F₄NO 313.26 Antimicrobial (MRSA, M. tuberculosis)
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) -Br (2,6), -Cl (3), -F (4) C₁₅H₈Br₂ClFNO 479.49 Anti-inflammatory (NF-κB inhibition)
N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide -Cl (3), -F (4), -CH₂CH(CH₃)₂ (4) C₁₉H₁₉ClFNO 331.81 Not reported

Lipophilicity and ADMET Properties

Lipophilicity (logD₇.₄) is critical for bioavailability. Experimental and computational studies on cinnamanilides reveal:

  • Halogen substituents (e.g., -Cl, -Br) increase logD₇.₄, enhancing membrane permeability but risking toxicity .
  • The cyano group (-CN) in the target compound is moderately polar, likely reducing logD₇.₄ compared to halogenated analogs. Computational models (e.g., ClogP estimators) show a correlation coefficient of 0.65 with experimental logD₇.₄ values, suggesting moderate reliability for predicting the target’s properties .

Key Research Findings and Implications

Structural Similarity and Dissimilarity

  • Tanimoto Metrics: Nitro-substituted isomers (e.g., compounds 17 and 18) exhibit low structural similarity to other cinnamanilides, highlighting the impact of substituent position on molecular fingerprints . The target compound’s cyano-propyl combination may place it in a distinct similarity cluster.
  • PCA Analysis : Principal component analysis (PCA) of cinnamanilides separates compounds based on substitution patterns. The target’s ortho/para substitution diverges from meta/para antimicrobial-optimized analogs, suggesting divergent biological targets .

Q & A

Q. What are the common synthetic routes for preparing N-(2-Cyano-4-propylphenyl)prop-2-enamide, and what reaction conditions are optimal?

The synthesis typically involves multi-step reactions, including condensation between amines and acyl chlorides or anhydrides. For example, prop-2-enamide backbones are formed via condensation under mild acidic or basic conditions. A key step includes the introduction of the cyano group through nitrile-containing intermediates, often using cyanoacetic acid derivatives. Reaction optimization may require controlled temperatures (e.g., 50–80°C) and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation. Solvents such as DMF or THF are commonly employed to enhance reactivity .

Q. How is the structural characterization of this compound typically performed?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR : To confirm proton environments and substituent positions.
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related enamide derivatives (e.g., (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., cyano stretches near 2200 cm⁻¹) .

Q. What are the primary biological targets or pathways investigated for this compound?

Research focuses on its potential as a ligand for receptor binding (e.g., serotonin receptors) and enzyme inhibition (e.g., dihydroorotate dehydrogenase, DHODH). In vitro assays often evaluate cytotoxicity (via MTT assays), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (MIC testing). Comparative studies with structurally similar compounds highlight its selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from variations in substituent positioning, assay conditions, or cell lines. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Compare derivatives with halogen, nitro, or methoxy groups (e.g., 4-chloro vs. 4-bromo substitutions alter anticancer activity) .
  • Dose-response profiling : Test across concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies.
  • Computational modeling : Predict binding affinities using molecular docking (e.g., AutoDock Vina) to validate experimental results .

Q. What experimental design considerations are critical when evaluating the anticancer activity of this compound in vitro?

Key factors include:

  • Cell line selection : Use panels (e.g., NCI-60) to assess tissue-specific efficacy.
  • Control compounds : Include reference drugs (e.g., doxorubicin) for activity benchmarking.
  • Assay duration : Optimize incubation times (24–72 hrs) to capture apoptosis or necrosis.
  • Synergy studies : Test combinatorial effects with chemotherapeutics (e.g., cisplatin) .

Q. How do hydrogen-bonding interactions influence the crystallographic packing and stability of this compound?

Hydrogen bonds (e.g., N–H⋯O=C) dictate supramolecular aggregation. Graph set analysis (e.g., Etter’s rules) can classify motifs like rings (R²₂(8)) or chains (C(4)). Stabilizing interactions between the cyano group and adjacent amide protons enhance lattice energy, affecting solubility and melting points .

Q. What strategies optimize the yield and purity of this compound during synthesis?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (e.g., ethanol/water).
  • In situ monitoring : Track reaction progress via TLC or HPLC to minimize byproducts .

Methodological Notes

  • Key References : Prioritized peer-reviewed journals, patents, and PubChem data.
  • Experimental Reproducibility : Detailed reaction conditions and analytical parameters ensure replicability.

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